molecular formula C22H13Cl5N2 B10919954 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10919954
M. Wt: 482.6 g/mol
InChI Key: MXWHPNZCVMPCRP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its complex structure, which includes multiple chlorophenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 3-chlorophenylhydrazine with 3,4-dichlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst, such as acetic acid, to yield the desired pyrazole compound. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products: The major products formed from these reactions include various substituted and functionalized pyrazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-chlorophenyl)piperazine: A compound with similar structural features but different biological activities.

    1-(3,4-dichlorophenyl)piperazine: Another related compound with distinct chemical properties and applications.

    3,4-dichlorophenyl isocyanate: A chemical intermediate used in the synthesis of various organic compounds.

Uniqueness: 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific combination of chlorophenyl groups and pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H13Cl5N2

Molecular Weight

482.6 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H13Cl5N2/c1-12-21(13-5-7-17(24)19(26)9-13)28-29(16-4-2-3-15(23)11-16)22(12)14-6-8-18(25)20(27)10-14/h2-11H,1H3

InChI Key

MXWHPNZCVMPCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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